
N-(3,5-dimethylphenyl)-2-(3-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethylphenyl)-2-(3-methylphenoxy)acetamide, commonly known as DPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPA belongs to the class of acetamide derivatives and has been extensively studied for its unique properties.
Scientific Research Applications
DPA has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, DPA has been shown to exhibit antifungal, antibacterial, and anticancer properties. It has also been studied for its potential use in treating Alzheimer's disease and Parkinson's disease. In agriculture, DPA has been used as a plant growth regulator and a pesticide. In materials science, DPA has been studied for its potential use in the synthesis of new materials with unique properties.
Mechanism of Action
The exact mechanism of action of DPA is not fully understood, but it is believed to act by inhibiting certain enzymes and proteins in the body. In cancer cells, DPA has been shown to induce apoptosis, or programmed cell death, by inhibiting the activity of certain proteins. In fungi and bacteria, DPA has been shown to inhibit the growth and reproduction of these organisms by disrupting their cell membranes.
Biochemical and Physiological Effects:
DPA has been shown to have a range of biochemical and physiological effects. In animal studies, DPA has been shown to reduce inflammation and oxidative stress, which are factors that contribute to the development of various diseases. DPA has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. In plants, DPA has been shown to promote growth and increase resistance to environmental stressors.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DPA in lab experiments is its relative ease of synthesis and availability. DPA is also relatively stable and can be stored for long periods of time without significant degradation. However, one limitation of using DPA in lab experiments is its potential toxicity. DPA has been shown to be toxic to some organisms at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on DPA. One area of interest is the development of new materials using DPA as a building block. DPA has been shown to have unique properties that make it an attractive candidate for the synthesis of new materials with unique properties. Another area of interest is the development of new drugs based on DPA. DPA has shown promise as a potential treatment for various diseases, and further research may lead to the development of new drugs based on its structure and properties. Finally, further research is needed to fully understand the mechanism of action of DPA and its potential applications in various fields.
Synthesis Methods
The synthesis of DPA involves the reaction of 3,5-dimethylaniline with 3-methylphenol in the presence of acetic anhydride and sulfuric acid. The resulting intermediate is then treated with sodium hydroxide to obtain the final product, DPA. The synthesis method is relatively simple and can be carried out on a large scale, making DPA readily available for research purposes.
properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-12-5-4-6-16(10-12)20-11-17(19)18-15-8-13(2)7-14(3)9-15/h4-10H,11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPBIMRUUFDHAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-methyl-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5752419.png)


![N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B5752431.png)
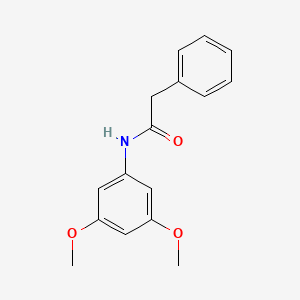

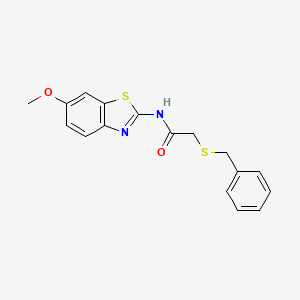
![methyl 4-{[4-(isobutyrylamino)benzoyl]amino}benzoate](/img/structure/B5752456.png)

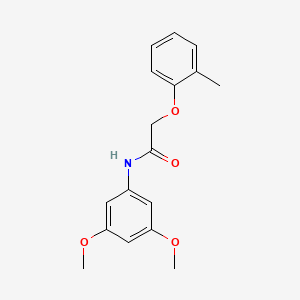
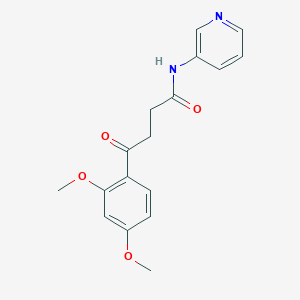
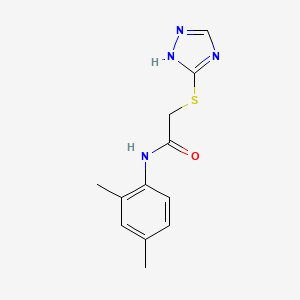

![2-[(5-tert-butyl-2-furoyl)amino]benzoic acid](/img/structure/B5752515.png)